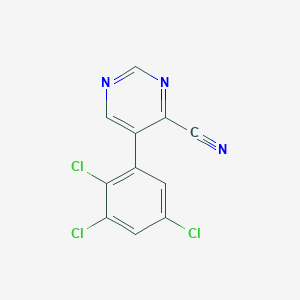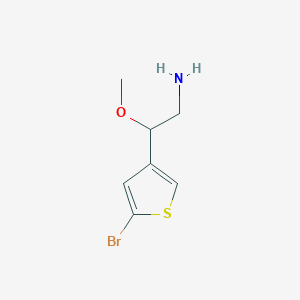
(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol is a complex organic compound that features both a thiophene ring and a phenyl ring substituted with a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-4-(methylthio)benzaldehyde with thiophen-2-ylmethanol under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
科学的研究の応用
(3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress and inflammation. The presence of both thiophene and phenyl rings allows it to engage in multiple types of interactions, enhancing its biological activity.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share structural similarities and are used in similar applications.
Phenyl derivatives: Compounds such as 4-methylthiophenol and 3-methylphenol also exhibit similar chemical properties.
Uniqueness
What sets (3-Methyl-4-(methylthio)phenyl)(thiophen-2-yl)methanol apart is the combination of both thiophene and phenyl rings in its structure, along with the presence of a methylthio group
特性
分子式 |
C13H14OS2 |
|---|---|
分子量 |
250.4 g/mol |
IUPAC名 |
(3-methyl-4-methylsulfanylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-9-8-10(5-6-11(9)15-2)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 |
InChIキー |
DKRYGBGXMIPCLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CS2)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)




![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)

![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

